molecular formula C7H8Cl2N2 B8513769 2,3-Diamino-5,6-dichlorotoluene

2,3-Diamino-5,6-dichlorotoluene

Cat. No. B8513769
M. Wt: 191.05 g/mol
InChI Key: LLSKXUJDISAQFP-UHFFFAOYSA-N
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Patent
US05852016

Procedure details

A solution of sodium dithionite (94 g, 0.54 mol) in water (1 L) was added to a stirred mixture of 3-amino-5,6-dichloro-2-nitrotoluene (from step (b), 39.7 g, 0.18 mol) and potassium bicarbonate (94 g, 0.94 mmol) in methanol (1 L) at room temperature. After 30 minutes, the mixture was concentrated under reduced pressure and the resulting suspension extracted with ethyl acetate (total of 700mi). The extracts were dried (MgSO4) and concentrated under reduced pressure to give 2,3-diamino-5,6-dichlorotoluene (26.1 g, 38% over 2 steps) as a brown solid.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:9][C:10]1[C:11]([N+:19]([O-])=O)=[C:12]([CH3:18])[C:13]([Cl:17])=[C:14]([Cl:16])[CH:15]=1.C(=O)(O)[O-].[K+]>O.CO>[NH2:19][C:11]1[C:10]([NH2:9])=[CH:15][C:14]([Cl:16])=[C:13]([Cl:17])[C:12]=1[CH3:18] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
39.7 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C1)Cl)Cl)C)[N+](=O)[O-]
Name
Quantity
94 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension extracted with ethyl acetate (total of 700mi)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(=C(C=C1N)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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